Propargyl-PEG8-NHS ester

描述

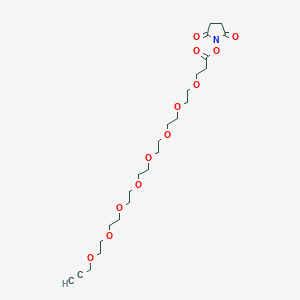

Propargyl-PEG8-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile reagent for various applications. This compound is widely used in bioconjugation, click chemistry, and the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

准备方法

Synthetic Routes and Reaction Conditions

Propargyl-PEG8-NHS ester is synthesized through a series of chemical reactions involving the activation of PEG with propargyl and NHS ester groups. The general synthetic route involves the following steps:

Activation of PEG: Polyethylene glycol is first activated with a propargyl group. This is typically achieved by reacting PEG with propargyl bromide in the presence of a base such as potassium carbonate.

Formation of NHS Ester: The propargyl-activated PEG is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.

The reaction conditions usually involve organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of PEG are activated with propargyl groups using automated reactors.

NHS Ester Formation: The activated PEG is then converted to the NHS ester using industrial-scale coupling agents and reactors.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield

化学反应分析

Types of Reactions

Propargyl-PEG8-NHS ester undergoes several types of chemical reactions, including:

Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules to form stable triazole linkages

Amine Coupling: The NHS ester group reacts efficiently with primary amines to form stable amide bonds.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Primary Amines: React with the NHS ester group to form amide bonds.

Organic Solvents: DMSO and DMF are commonly used to dissolve the reagents and facilitate the reactions

Major Products

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Formed through reactions with primary amines

科学研究应用

Scientific Research Applications

Propargyl-PEG8-NHS ester has several important applications across different fields:

Bioconjugation Techniques

- Protein Labeling : The NHS ester reacts with amine groups on proteins and peptides, facilitating the attachment of various labels or other biomolecules.

- Antibody-Conjugates : It is used in the development of antibody-drug conjugates (ADCs), which deliver cytotoxic drugs directly to cancer cells, enhancing therapeutic efficacy while minimizing side effects .

Click Chemistry

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The propargyl group can undergo reactions with azide-bearing compounds to form stable triazole linkages, enabling the synthesis of complex molecules and polymers .

- Synthesis of Functionalized Materials : It is employed in creating functionalized surfaces for biosensors and other applications by linking biomolecules to solid supports .

Development of Proteolysis-Targeting Chimeras (PROTACs)

- PROTACs are designed to induce targeted protein degradation via the ubiquitin-proteasome system. This compound serves as a linker in these constructs, allowing for the selective degradation of disease-related proteins .

Industrial Applications

- The compound is utilized in various industrial processes, including the production of functionalized surfaces and materials that require specific chemical modifications for improved performance or stability .

Case Studies and Research Findings

-

Antibody-Drug Conjugate Development :

A study demonstrated the efficacy of using this compound in synthesizing ADCs that effectively targeted tumor cells while reducing systemic toxicity. The conjugates exhibited enhanced stability and therapeutic index compared to traditional formulations. -

Click Chemistry Innovations :

Research highlighted the use of this compound in creating multifunctional polymeric materials through click chemistry, showcasing its ability to facilitate rapid and efficient synthesis pathways for biomedical applications. -

Targeted Protein Degradation :

A recent investigation into PROTACs illustrated how this compound can be utilized as a key linker in developing novel therapeutics aimed at degrading specific oncogenic proteins, thus providing a promising avenue for cancer treatment.

作用机制

相似化合物的比较

Propargyl-PEG8-NHS ester can be compared with other similar compounds:

Propargyl-PEG4-NHS ester: Contains a shorter PEG spacer, which may affect solubility and reactivity.

Azido-PEG8-NHS ester: Contains an azide group instead of a propargyl group, making it suitable for different click chemistry reactions.

Bis-PEG-NHS ester: Contains two NHS ester groups, allowing for crosslinking applications.

This compound is unique due to its combination of a propargyl group and an NHS ester group, providing versatility in both click chemistry and bioconjugation applications .

生物活性

Propargyl-PEG8-NHS ester is a versatile chemical compound widely used in bioconjugation, particularly in the fields of drug delivery and therapeutic development. This compound features a propargyl functional group, an 8-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester group, which facilitates its reactivity with primary amines in biomolecules. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C24H39NO12

- Molecular Weight : 533.57 g/mol

- CAS Number : 2182601-74-5

- Purity : ≥ 98%

- Storage Conditions : -20°C

The structure of this compound allows it to engage in copper-catalyzed click chemistry, a reaction that is pivotal for creating stable conjugates with azide-containing biomolecules. The PEG spacer enhances solubility and biocompatibility, minimizing non-specific interactions and improving the stability of the resulting bioconjugates .

The biological activity of this compound primarily revolves around its ability to form covalent bonds with biomolecules through the following mechanisms:

- Click Chemistry : The propargyl group reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is rapid, efficient, and bioorthogonal, making it suitable for labeling and modifying biomolecules in complex biological systems .

- Bioconjugation : The NHS ester group reacts with primary amines on proteins or peptides, allowing for the formation of stable amide bonds. This property is crucial for developing antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) that selectively degrade target proteins .

Applications in Biological Research

This compound has been utilized in various biological applications:

- Antibody-Drug Conjugates (ADCs) : The compound serves as a cleavable linker in ADCs, facilitating targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity .

- PROTAC Synthesis : It plays a significant role in the synthesis of PROTACs, which utilize the ubiquitin-proteasome system for targeted protein degradation. This approach has shown promise in treating various diseases by eliminating specific proteins involved in disease progression .

- Surface Functionalization : this compound is employed to modify surfaces of biomaterials and devices for improved interaction with biological systems, enhancing biocompatibility and functionality .

Table 1: Summary of Research Applications

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO12/c1-2-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-24(28)37-25-22(26)3-4-23(25)27/h1H,3-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFLYBWAOVXONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501131588 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182601-74-5 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182601-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。